

L-Lysine-¹³C₆ Dihydrochloride: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Lysine-13C dihydrochloride

Cat. No.: B12415222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled (SIL) form of the essential amino acid L-lysine. In this molecule, all six carbon atoms of the lysine backbone are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in quantitative proteomics, metabolomics, and metabolic flux analysis, where it serves as a tracer to elucidate complex biological processes. Its chemical identity to the natural ("light") L-lysine ensures that it is processed by cellular machinery in an identical manner, without perturbing biological systems, a key advantage over radioactive isotopes.[1][2] This guide provides a comprehensive overview of L-Lysine-¹³C₆ dihydrochloride, its applications, and detailed experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of L-Lysine-¹³C₆ dihydrochloride is crucial for its effective use in experimental settings. The key quantitative data for this compound are summarized in the table below.



Property	Value	Reference
Chemical Formula	¹³ C ₆ H ₁₄ N ₂ O ₂ ·2HCl	[3]
Molecular Weight	225.07 g/mol	[3]
CAS Number	201740-81-0	
Isotopic Purity	≥99% for ¹³ C	[3]
Chemical Purity	≥98%	[3]
Appearance	White to off-white solid	
Solubility	Soluble in water	_
Storage	Store at room temperature, protected from light and moisture.	[4]

Core Applications in Research

L-Lysine-¹³C₆ dihydrochloride is a cornerstone reagent in modern life sciences research, primarily enabling precise quantification and tracking of proteins and metabolites.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely adopted technique for quantitative proteomics.[1][5][6] The methodology relies on the metabolic incorporation of "heavy" or "light" amino acids into the entire proteome of cultured cells. By comparing the mass spectrometry (MS) signal intensities of peptides from cells grown in "heavy" L-Lysine-13C6 dihydrochloride-containing media versus those grown in "light" (natural abundance) L-lysine media, researchers can accurately quantify differences in protein abundance between two cell populations.[1]

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[7][8] By supplying L-Lysine-¹³C₆ dihydrochloride as a tracer and analyzing the isotopic labeling patterns of downstream metabolites using MS or Nuclear



Magnetic Resonance (NMR) spectroscopy, researchers can map the flow of carbon through metabolic pathways.[7][8] This provides a detailed snapshot of cellular metabolism under specific conditions.

Protein Turnover and Dynamics

The rate of protein synthesis and degradation, known as protein turnover, is a critical aspect of cellular homeostasis. Dynamic SILAC (dSILAC) experiments, which involve switching cells from a "light" to a "heavy" L-Lysine-13C6-containing medium (or vice versa), allow for the measurement of protein turnover rates on a proteome-wide scale.[9][10] By tracking the incorporation of the heavy isotope over time, the synthesis and degradation rates of individual proteins can be determined.[10]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing L-Lysine¹³C₆ dihydrochloride.

Protocol for SILAC-based Quantitative Proteomics

This protocol outlines the general steps for a two-state SILAC experiment.

4.1.1 Materials

- SILAC-grade cell culture medium deficient in L-lysine and L-arginine
- Dialyzed fetal bovine serum (dFBS)
- · "Light" L-lysine dihydrochloride
- "Heavy" L-Lysine-13C6 dihydrochloride
- Cell line of interest (lysine auxotroph recommended for efficient labeling)[11]
- Cell lysis buffer (e.g., RIPA buffer)
- Protease inhibitors
- Trypsin (MS-grade)



- Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
- LC-MS/MS system

4.1.2 Methodology

- Cell Culture and Labeling:
 - Prepare two types of SILAC media: "Light" medium supplemented with natural L-lysine and "Heavy" medium supplemented with L-Lysine-¹³C₆ dihydrochloride. Both media should also contain L-arginine.
 - Culture two separate populations of cells. One population is grown in the "Light" medium,
 and the other in the "Heavy" medium.
 - Cells should be cultured for at least five to six cell divisions to ensure near-complete
 incorporation of the labeled amino acids.[12] Labeling efficiency should be monitored and
 ideally be >97%.[12][13]
- Experimental Treatment:
 - Once fully labeled, expose the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).
- Cell Lysis and Protein Extraction:
 - Harvest the cells from both populations.
 - Combine the "Light" and "Heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
 - Lyse the combined cell pellet using a suitable lysis buffer containing protease inhibitors.
 - Quantify the total protein concentration of the lysate.
- Protein Digestion:
 - Take a desired amount of protein lysate (e.g., 50-100 μg).



- Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.
- Digest the proteins into peptides using trypsin overnight at 37°C.
- Mass Spectrometry Analysis:
 - Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹²C-lysine or ¹³C₆-lysine.
- Data Analysis:
 - Use specialized software to identify the peptides and quantify the relative abundance of each protein by comparing the peak intensities of the "light" and "heavy" peptide pairs.

Protocol for ¹³C-Metabolic Flux Analysis

This protocol provides a general workflow for a ¹³C-MFA experiment using L-Lysine-¹³C₆ dihydrochloride as a tracer.

4.2.1 Materials

- Cell culture medium with a defined composition
- L-Lysine-13C6 dihydrochloride
- Metabolite extraction solution (e.g., cold 80% methanol)
- GC-MS or LC-MS/MS system
- Software for MFA data analysis

4.2.2 Methodology

- Experimental Design:
 - Define the metabolic network model to be investigated.



 Select the appropriate ¹³C-labeled tracer, in this case, L-Lysine-¹³C₆ dihydrochloride, to maximize the information obtained about the fluxes of interest.

Tracer Experiment:

- Culture cells in a medium where the standard L-lysine has been replaced with L-Lysine-¹³C₆ dihydrochloride.
- Allow the cells to reach a metabolic steady state. This can be verified by measuring the
 isotopic enrichment of key metabolites at different time points until a plateau is reached.
 [14]

Metabolite Extraction:

- Rapidly quench the metabolic activity of the cells (e.g., by flash-freezing in liquid nitrogen).
- Extract the intracellular metabolites using a cold extraction solution.
- Isotopic Labeling Measurement:
 - Analyze the extracted metabolites using GC-MS or LC-MS/MS to determine the mass isotopomer distributions of key metabolites in the lysine metabolism pathway.

Flux Estimation:

- Input the measured mass isotopomer distributions and any measured extracellular fluxes (e.g., nutrient uptake and product secretion rates) into an MFA software package.
- The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted labeling patterns.[14]

Statistical Analysis:

 Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.

Data Presentation and Visualization



Clear presentation of quantitative data and visualization of complex biological processes are paramount for interpreting experimental results.

Quantitative Data Summary

The following table presents typical quantitative data obtained in a SILAC experiment, demonstrating the high efficiency of isotopic labeling.

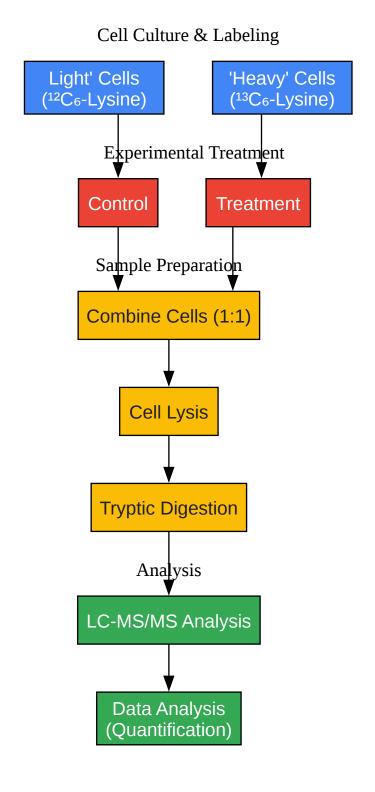
Cell Passage Number	Labeling Efficiency (%)
1	~75%
2	~90%
3	~95%
4	>97%

Data presented here is illustrative and based on typical observations in SILAC experiments.[13]

Visualizations

Visual representations of experimental workflows and biological pathways are essential for clear communication of complex processes.

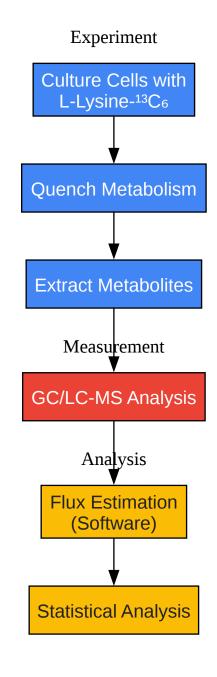




Click to download full resolution via product page

Caption: A generalized workflow for a SILAC experiment.





Click to download full resolution via product page

Caption: A typical workflow for a ¹³C-Metabolic Flux Analysis experiment.

Caption: The major pathways of L-lysine catabolism in mammals.[15][16][17][18]

Conclusion



L-Lysine-¹³C₆ dihydrochloride is an indispensable tool for researchers in the life sciences. Its utility in quantitative proteomics, metabolic flux analysis, and the study of protein dynamics provides a powerful means to unravel the complexities of cellular function in both health and disease. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively design and execute experiments using this versatile stable isotope-labeled compound, ultimately leading to novel biological insights and advancements in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Stable isotope labeling by amino acids in cell culture Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. L-Lysine·2HCI (¹Â³Câ, 99%) Cambridge Isotope Laboratories, CLM-2247-H-0.05 [isotope.com]
- 4. L-Lysine·2HCI (¹Â³Câ, 99%; ¹âµNâ, 99%) Cambridge Isotope Laboratories, CNLM-291-H-1 [isotope.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics Creative Proteomics Blog [creative-proteomics.com]
- 7. Overview of 13c Metabolic Flux Analysis Creative Proteomics [creative-proteomics.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific JP [thermofisher.com]
- 10. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring in vivo protein turnover and exchange in yeast macromolecular assemblies PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Comparison of Proteomes Using SILAC PMC [pmc.ncbi.nlm.nih.gov]



- 13. Quantitative analysis of SILAC data sets using spectral counting PMC [pmc.ncbi.nlm.nih.gov]
- 14. A guide to 13C metabolic flux analysis for the cancer biologist PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine Metabolism: Pathways, Regulation, and Biological Significance Creative Proteomics [creative-proteomics.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [L-Lysine-13C6 Dihydrochloride: An In-Depth Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415222#what-is-l-lysine-c-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com